molecular formula C42H24O13Zn4 B14774972 tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-)

tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-)

Cat. No.: B14774972
M. Wt: 998.1 g/mol
InChI Key: JIQWAMAQKJMDGC-UHFFFAOYSA-H
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Description

The compound tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2−) is a metal-organic coordination complex featuring a zinc cluster coordinated to carboxylate ligands. The core structure includes a benzoate backbone substituted with a 4-carboxylatophenyl group, forming a bridging ligand that binds to four zinc ions.

Properties

Molecular Formula

C42H24O13Zn4

Molecular Weight

998.1 g/mol

IUPAC Name

tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-)

InChI

InChI=1S/3C14H10O4.O.4Zn/c3*15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18;;;;;/h3*1-8H,(H,15,16)(H,17,18);;;;;/q;;;-2;4*+2/p-6

InChI Key

JIQWAMAQKJMDGC-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) typically involves the reaction of zinc salts with 4-(4-carboxylatophenyl)benzoic acid under controlled conditions. One common method is the solvothermal synthesis, where the reactants are dissolved in a solvent and heated in a sealed vessel. This method allows for the formation of well-defined crystalline structures. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the final product’s properties .

Industrial Production Methods

Industrial production of this compound may involve large-scale solvothermal reactors that can handle higher volumes of reactants. The process is optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.

    Reduction: Reduction reactions can convert the compound into lower oxidation states, often using reducing agents like sodium borohydride.

    Substitution: The carboxylate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while reduction could produce zinc metal or lower oxidation state zinc compounds.

Scientific Research Applications

Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) involves its interaction with molecular targets through coordination bonds. The zinc ions in the compound can coordinate with various ligands, facilitating catalytic reactions. In biological systems, the compound can interact with cellular components, leading to therapeutic effects such as the generation of reactive oxygen species for photodynamic therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Organic Benzoate Derivatives
  • Methyl 4-(4-Carboxy phenyl)benzoate Derivatives (): Compounds such as methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and disodium-4-[13b-(4-carboxylatophenyl)...benzoate (Na-1) share the 4-(4-carboxylatophenyl)benzoate motif but lack metal coordination. These organic derivatives are typically synthesized via esterification or amidation reactions, yielding solids characterized by NMR and HRMS . Unlike the tetrazinc complex, these compounds exhibit lower thermal stability and lack catalytic or electronic properties associated with metal centers.
  • Ethyl 4-(Dimethylamino)Benzoate (): This derivative demonstrates higher reactivity in polymerization initiator systems compared to methacrylate analogues, achieving a 15–20% higher degree of conversion in resin cements. However, its organic nature limits its utility in applications requiring redox activity or magnetic behavior, which are hallmarks of zinc-containing complexes .
Metal-Coordinated Benzoates
  • Zinc complexes, such as Zn₄(O₂CPh)₆ clusters, are known for their luminescent properties and catalytic activity in organic transformations, suggesting that the tetrazinc compound may share similar attributes .

Physicochemical Properties

Property Tetrazinc;4-(4-Carboxylatophenyl)Benzoate Methyl 4-(4-Carboxy Phenyl)Benzoate (C1) Ethyl 4-(Dimethylamino)Benzoate
Molecular Weight ~800–1000 g/mol (estimated) 450–500 g/mol 207.2 g/mol
Solubility Polar aprotic solvents (DMF, DMSO) Ethyl acetate, methanol Ethanol, acetone
Thermal Stability High (>300°C, due to metal-ligand bonds) Moderate (decomposes ~200°C) Low (decomposes ~150°C)
Reactivity Redox-active, catalytic Inert in polymerization Reactive initiator

Functional Differences

  • Catalytic Activity: The tetrazinc complex’s zinc centers may enable Lewis acid catalysis, unlike purely organic benzoates.

Biological Activity

Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) is a coordination compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) typically involves the reaction of zinc salts with 4-(4-carboxylatophenyl)benzoic acid in the presence of a suitable ligand. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and UV-Vis spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Tetrazinc complexes have shown promising antimicrobial properties. Studies indicate that these compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported a minimum inhibitory concentration (MIC) of 32.25 µg/ml against Micrococcus lysodicticus and 64.5 µg/ml against Bacillus subtilis .

Table 1: Antimicrobial Activity of Tetrazinc Compounds

CompoundTarget OrganismMIC (µg/ml)
Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-)Micrococcus lysodicticus32.25
Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-)Bacillus subtilis64.5
Other tested compoundsVarious strainsVaries

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazinc compounds has also been evaluated through their inhibitory effects on cyclooxygenase (COX) enzymes. In vitro studies demonstrated that certain derivatives exhibited selective COX-2 inhibition with an IC50 value as low as 0.23 µM, indicating their potential as anti-inflammatory agents .

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-)Not specified0.23High

Anticancer Activity

Research has indicated that tetrazinc complexes may possess anticancer properties. In vitro tests have shown that these compounds can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction . The structural diversity of tetrazinc complexes allows for varied interactions with cellular targets, enhancing their therapeutic potential.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial effectiveness of tetrazinc compounds against a panel of pathogenic bacteria. Results indicated robust activity against both Gram-positive and Gram-negative strains, with specific emphasis on their application in clinical settings where antibiotic resistance is prevalent.
  • Evaluation of Anti-inflammatory Properties : Another case study focused on the anti-inflammatory effects of tetrazinc derivatives in an animal model of arthritis. The results demonstrated a significant reduction in inflammatory markers such as IL-6 and TNF-α, suggesting a beneficial role in managing inflammatory diseases.

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